3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3,5-bis(oxan-2-yloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-20-18(19)13-10-14(23-16-6-2-4-8-21-16)12-15(11-13)24-17-7-3-5-9-22-17/h10-12,16-17H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXVCUVIXNIOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2CCCCO2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612177 | |
| Record name | Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33617-41-3 | |
| Record name | Methyl 3,5-bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33617-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3,5-dihydroxybenzoic acid methyl ester with dihydropyran in the presence of an acid catalyst . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The THP groups can be removed under acidic conditions to regenerate the hydroxyl groups.
Oxidation: The benzoic acid methyl ester core can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl or H2SO4) are commonly used to remove THP groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or neutral conditions.
Major Products Formed
Hydrolysis: 3,5-Dihydroxybenzoic acid methyl ester.
Oxidation: 3,5-Dihydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been studied for its potential use in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. The incorporation of tetrahydropyran moieties can improve the pharmacokinetic properties of drug candidates by facilitating better membrane permeability and stability in biological environments.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of benzoic acid esters, including 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester, demonstrating enhanced anti-inflammatory activity compared to traditional benzoic acid derivatives .
Polymer Science
2.1 Polymer Additives
This compound serves as an effective additive in polymer formulations. Its functional groups can act as plasticizers or stabilizers, improving the mechanical properties and thermal stability of polymers.
Case Study:
Research conducted on dendronized polymers highlighted the use of this compound as a reactive component in the synthesis of new polymeric materials with improved performance characteristics .
Materials Engineering
3.1 Coatings and Adhesives
The compound is being investigated for use in coatings and adhesives due to its favorable adhesion properties and resistance to environmental degradation. Its application can lead to the development of more durable and efficient materials for industrial use.
Case Study:
In a recent study, researchers evaluated the performance of coatings incorporating this compound, finding that it significantly improved adhesion and water resistance compared to conventional coatings .
Chemical Properties and Safety
4.1 Physico-Chemical Properties
The molecular formula of this compound is C18H24O6, with a molar mass of 336.38 g/mol and a predicted density of 1.191 g/cm³. Understanding these properties is crucial for optimizing its applications across various fields.
Mechanism of Action
The mechanism of action of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester primarily involves its role as a protecting group. The THP groups protect hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the THP groups can be selectively removed under acidic conditions to reveal the free hydroxyl groups .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and functional groups of comparable compounds:
Physicochemical Properties
- Solubility : The target compound’s THP groups increase lipophilicity compared to glycosylated derivatives (e.g., compound ), reducing water solubility. Silyl-protected analogs (e.g., ) exhibit even higher hydrophobicity due to bulky TBDMS groups.
- Stability : THP ethers are stable under basic conditions but cleave under mild acidic conditions (e.g., HCl/MeOH), whereas TBDMS groups require fluoride ions (e.g., TBAF) for deprotection .
Biological Activity
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester (CAS Number: 33617-41-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
- Molecular Formula : C18H24O6
- Molar Mass : 336.38 g/mol
- Density : 1.191 g/cm³ (predicted)
- Boiling Point : 490 °C (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that derivatives of benzoic acid can reduce inflammation markers in vitro and in vivo. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that the compound could be effective in preventing oxidative damage .
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of the compound were assessed using a murine model of acute inflammation. The treatment group exhibited decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating that the compound may modulate inflammatory pathways effectively .
Research Findings
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester?
Methodological Answer:
The synthesis typically involves protecting group strategies for hydroxyl moieties. For example, analogous ester hydrolysis reactions (e.g., methyl ester deprotection) are optimized using aqueous NaOH in methanol under controlled conditions, achieving yields up to 83% . For etherification steps (e.g., introducing tetrahydro-2H-pyranyl groups), NaH in tetrahydrofuran (THF) is effective for deprotonation and nucleophilic substitution, as demonstrated in benzofuran derivative syntheses . Key parameters include:
- Reagent stoichiometry: Excess NaH (1.1–1.5 equiv) ensures complete deprotonation.
- Temperature: Reactions are often conducted at 0°C to room temperature to minimize side reactions.
- Workup: Neutralization with weak acids (e.g., citric acid) followed by extraction with ethyl acetate improves purity.
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% threshold), as exemplified in intermediate analysis with C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., integration ratios for tetrahydro-2H-pyranyl protons and methyl ester groups).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Advanced: How do the tetrahydro-2H-pyran-2-yloxy groups affect the compound’s stability under varying pH conditions?
Methodological Answer:
The tetrahydropyran (THP) groups act as acid-labile protecting groups. Stability studies on analogous compounds show:
- Acidic Conditions (pH <3): THP ethers hydrolyze rapidly, releasing free hydroxyl groups. This is exploited in targeted drug delivery systems .
- Basic Conditions (pH >10): The methyl ester undergoes saponification, but THP groups remain intact unless exposed to strong nucleophiles (e.g., LiAlH4).
Experimental Design: - Conduct accelerated stability testing in buffered solutions (pH 1–12) at 40°C for 48 hours.
- Monitor degradation via HPLC and compare retention times with authentic standards .
Advanced: How can researchers resolve contradictions in reaction outcomes when using different deprotonating agents (e.g., NaOH vs. NaH)?
Methodological Answer:
- NaOH: Suitable for hydrolysis of esters in protic solvents (e.g., methanol/water) but may lead to over-saponification if reaction times exceed 24 hours .
- NaH: Preferred for anhydrous conditions (e.g., THF) to generate alkoxide intermediates for ether formation. However, residual moisture can reduce yields .
Contradiction Resolution: - Perform kinetic studies to identify optimal reaction times.
- Use in situ IR spectroscopy to monitor ester carbonyl disappearance (≈1700 cm⁻¹).
- Compare byproduct profiles via LC-MS to adjust reagent ratios.
Advanced: What role does this compound play in synthesizing complex pharmaceutical intermediates?
Methodological Answer:
The compound serves as a versatile scaffold due to its orthogonal protecting groups:
- Drug Candidate Synthesis: The THP groups are selectively removed under mild acidic conditions, enabling stepwise functionalization. For example, similar intermediates are used in kinase inhibitor development .
- Prodrug Design: The methyl ester enhances lipophilicity for cellular uptake, while the THP-protected hydroxyls allow controlled release in target tissues .
Case Study:
In a recent publication, a derivative was phosphorylated using bis(benzyloxy)phosphoryl chloride, yielding a prodrug with improved bioavailability .
Advanced: How can researchers address discrepancies in spectroscopic data for regioisomeric impurities?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, NOESY can distinguish between 3,5- and 2,4-substitution patterns.
- X-ray Crystallography: Definitive structural assignment is achieved by growing single crystals in ethyl acetate/hexane mixtures and analyzing diffraction patterns .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
